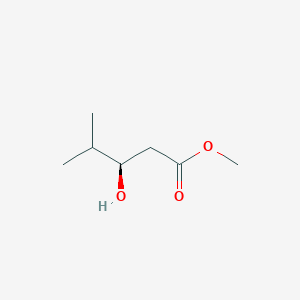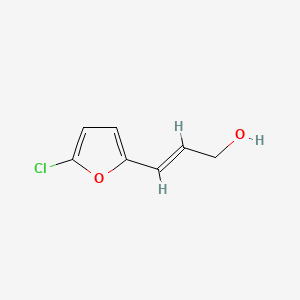
1-(4-Chloro-3-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)piperazine typically involves the reaction of 4-chloro-3-fluoroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in the presence of a solvent such as diethylene glycol monomethyl ether under microwave irradiation. The reaction conditions include a microwave power of 800W and a reaction time of 3 minutes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperazine derivatives
Applications De Recherche Scientifique
1-(4-Chloro-3-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a psychoactive agent.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in forensic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)piperazine involves its interaction with various molecular targets and pathways. As a psychoactive compound, it is believed to modulate neurotransmitter systems in the brain, particularly serotonin receptors. The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through receptor binding and subsequent signal transduction .
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)piperazine: A related compound with similar psychoactive properties.
1-(3-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct chemical and biological properties.
1-(4-Bromophenyl)piperazine: A compound with similar structural features but different reactivity and applications
Uniqueness: 1-(4-Chloro-3-fluorophenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which impart distinct chemical and biological properties compared to other phenylpiperazine derivatives
Propriétés
Formule moléculaire |
C10H12ClFN2 |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
1-(4-chloro-3-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Clé InChI |
NMNHXXZSHGPLEF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)

![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)








